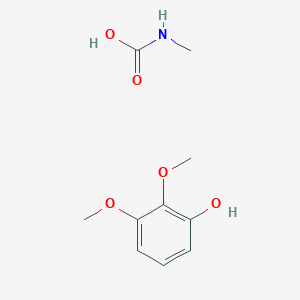
2,3-Dimethoxyphenol;methylcarbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethoxyphenol;methylcarbamic acid is an organic compound that combines the structural features of 2,3-dimethoxyphenol and methylcarbamic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxyphenol can be achieved through the methylation of resorcinol (1,3-dihydroxybenzene) using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
For the preparation of methylcarbamic acid, ammonia reacts with carbon dioxide at low temperatures to form ammonium carbamate, which can then be converted to methylcarbamic acid through further reactions .
Industrial Production Methods
Industrial production of 2,3-dimethoxyphenol involves large-scale methylation processes using automated reactors to ensure consistent quality and yield. The production of methylcarbamic acid on an industrial scale involves the controlled reaction of ammonia and carbon dioxide, followed by purification steps to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethoxyphenol;methylcarbamic acid undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenols depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethoxyphenol;methylcarbamic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-dimethoxyphenol;methylcarbamic acid involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in redox reactions, while the carbamic acid moiety can interact with proteins and other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethoxyphenol: Shares the phenolic structure but lacks the carbamic acid moiety.
Methylcarbamic Acid: Contains the carbamic acid structure but lacks the phenolic group.
2,4-Dimethoxyphenol: Similar structure with different substitution pattern on the benzene ring.
Uniqueness
2,3-Dimethoxyphenol;methylcarbamic acid is unique due to the combination of both phenolic and carbamic acid functionalities, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its individual components .
Eigenschaften
CAS-Nummer |
670-33-7 |
|---|---|
Molekularformel |
C10H15NO5 |
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
2,3-dimethoxyphenol;methylcarbamic acid |
InChI |
InChI=1S/C8H10O3.C2H5NO2/c1-10-7-5-3-4-6(9)8(7)11-2;1-3-2(4)5/h3-5,9H,1-2H3;3H,1H3,(H,4,5) |
InChI-Schlüssel |
TXQVVIUMDVHKOH-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)O.COC1=CC=CC(=C1OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


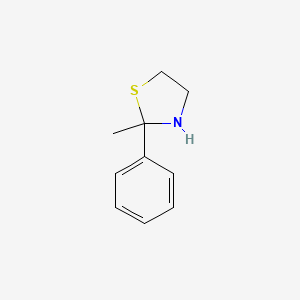

![[1,3]Thiazolo[4,5-G]quinoline](/img/structure/B14753027.png)
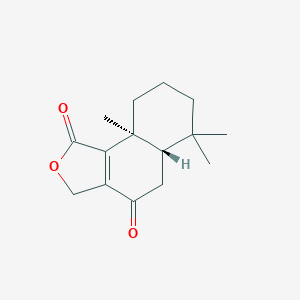
![7,12a,14a-Trimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole](/img/structure/B14753029.png)
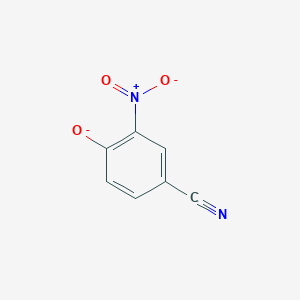
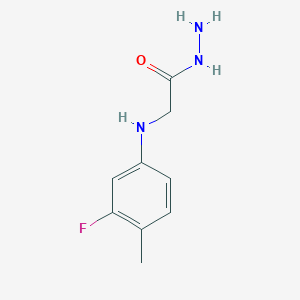
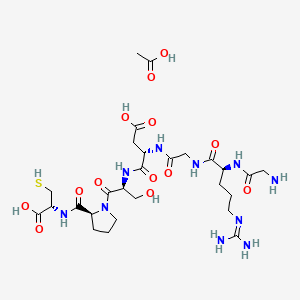
![1,4-Bis[(prop-1-en-1-yl)oxy]butane](/img/structure/B14753068.png)
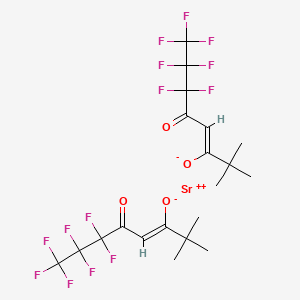
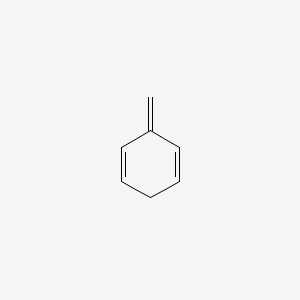
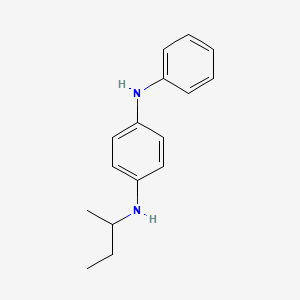
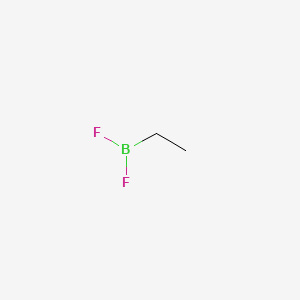
![(4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14753107.png)
